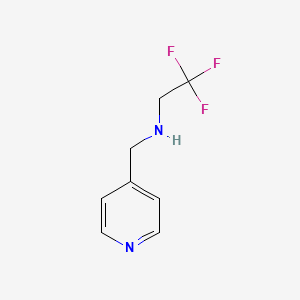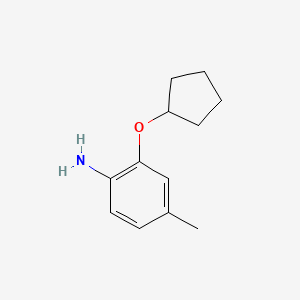
(4-Aminopyridin-3-yl)boronsäure
Übersicht
Beschreibung
(4-Aminopyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C5H7BN2O2. It is a compound of interest in various fields of chemistry due to its unique structure, which includes both an amino group and a boronic acid moiety. This dual functionality makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Wissenschaftliche Forschungsanwendungen
(4-Aminopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, particularly proteins with cis-diol-containing biomolecules .
Mode of Action
(4-Aminopyridin-3-yl)boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets likely involves similar mechanisms, leading to changes at the molecular level.
Biochemical Pathways
Boronic acids are known to interact with cis-diol-containing biomolecules, which are prevalent in various biochemical pathways .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which could potentially influence their bioavailability.
Result of Action
Boronic acids are known to exhibit high binding affinity towards cis-diol-containing biomolecules , which could potentially lead to significant molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Aminopyridin-3-yl)boronic acid. For instance, the pH of the environment can affect the binding affinity of boronic acids . Specifically, (4-Aminopyridin-3-yl)boronic acid exhibits low binding pH and high binding affinity towards cis-diol-containing biomolecules , suggesting that it can function effectively under neutral or acidic conditions.
Biochemische Analyse
Biochemical Properties
(4-Aminopyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its role as an enzyme inhibitor, particularly in the inhibition of serine proteases and other enzymes that contain active site serine residues .
Cellular Effects
The effects of (4-Aminopyridin-3-yl)boronic acid on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and proliferation . Additionally, (4-Aminopyridin-3-yl)boronic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes involved in cellular metabolism and other critical processes .
Molecular Mechanism
At the molecular level, (4-Aminopyridin-3-yl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition . This interaction can result in the inhibition of enzyme activity, which in turn affects various biochemical pathways. Additionally, (4-Aminopyridin-3-yl)boronic acid can bind to other biomolecules, such as nucleic acids and proteins, through non-covalent interactions, further influencing cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of (4-Aminopyridin-3-yl)boronic acid in laboratory settings are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of its corresponding boronic acid and pyridine derivatives . Long-term studies have shown that (4-Aminopyridin-3-yl)boronic acid can have sustained effects on cellular function, particularly in in vitro studies where it is used as an enzyme inhibitor . Its stability and activity may decrease over extended periods, necessitating careful handling and storage.
Dosage Effects in Animal Models
In animal models, the effects of (4-Aminopyridin-3-yl)boronic acid vary with different dosages. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites in the liver and kidneys . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
(4-Aminopyridin-3-yl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can further interact with other biochemical pathways . The presence of the boronic acid group allows (4-Aminopyridin-3-yl)boronic acid to participate in reactions that involve the formation and cleavage of boron-oxygen bonds, which are critical for its role as an enzyme inhibitor and in other biochemical processes .
Transport and Distribution
The transport and distribution of (4-Aminopyridin-3-yl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, (4-Aminopyridin-3-yl)boronic acid can interact with intracellular proteins and other biomolecules, affecting its localization and accumulation . These interactions are essential for its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of (4-Aminopyridin-3-yl)boronic acid is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . The localization of (4-Aminopyridin-3-yl)boronic acid within these compartments can influence its activity and function, as well as its interactions with other biomolecules . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminopyridin-3-yl)boronic acid typically involves the reaction of 4-aminopyridine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 4-aminopyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of (4-Aminopyridin-3-yl)boronic acid may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Aminopyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with an amine or alcohol in the presence of a copper catalyst.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Amines and Alcohols: From Chan-Lam coupling.
Nitro and Amino Derivatives: From oxidation and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
(4-Aminopyridin-3-yl)boronic acid can be compared with other boronic acid derivatives:
4-Pyridinylboronic Acid: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
2-Aminopyridine-4-boronic Acid: Another similar compound with the amino group in a different position, affecting its reactivity and applications.
Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions but with different electronic properties.
Uniqueness: The presence of both an amino group and a boronic acid moiety in (4-Aminopyridin-3-yl)boronic acid provides unique reactivity and versatility, making it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
(4-aminopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTFSVZONUPBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635064 | |
| Record name | (4-Aminopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959957-75-6 | |
| Record name | (4-Aminopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)












